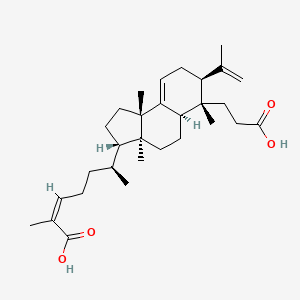

3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid

描述

IUPAC Nomenclature and Systematic Classification

The compound is systematically named (2Z,6S)-6-[(3S,3aS,5aR,6S,7S,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid . This nomenclature reflects its triterpenoid backbone, which belongs to the 3,4-secotirucallane subclass characterized by cleavage between C-3 and C-4 in the A-ring. The systematic classification places it within the tirucallane family, a subset of tetracyclic triterpenoids derived from the squalene biosynthetic pathway .

Molecular Formula and Stereochemical Configuration

The molecular formula C₃₀H₄₆O₄ (molecular weight: 470.684 g/mol) was confirmed via high-resolution mass spectrometry . Its stereochemical configuration includes multiple chiral centers:

- C-6 : S-configuration in the side chain.

- C-3, C-3a, C-5a, C-6, C-7, C-9b : S, S, R, S, S, S configurations in the octahydrocyclopenta[a]naphthalene core .

The Z-configuration of the C-24/C-25 double bond in the side chain was validated through nuclear Overhauser effect spectroscopy (NOESY) correlations .

Table 1: Key Molecular and Stereochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₃₀H₄₆O₄ |

| Molecular weight | 470.684 g/mol |

| Chiral centers | 8 |

| Double bonds | 3 (C-4(28), C-7, C-24) |

| Stereodescriptors | (2Z,3S,3aS,5aR,6S,7S,9bS) |

X-ray Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies revealed orthorhombic crystal symmetry (space group P2₁2₁2₁) with unit cell parameters:

- a = 6.7509(3) Å, b = 12.0684(5) Å, c = 32.0888(13) Å .

- The bicyclo[3.1.1] structure in the A-ring and the α-orientation of the 2-methyl-2-heptene side chain were confirmed .

Key torsional angles include: - C-3–C-4–C-5–C-6: 178.2° (planar conformation).

- C-7–C-8–C-9–C-10: 62.4° (gauche conformation) .

Table 2: X-ray Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell volume | 2614.36(19) ų |

| Z-value | 4 |

| Resolution | 0.98 Å |

| R-factor | 0.039 |

Comparative Analysis with Related 3,4-Secotirucallane Derivatives

Structurally, this compound differs from other tirucallane derivatives through:

- A-ring cleavage : Unlike intact tirucallanes (e.g., tirucallol), the 3,4-seco modification introduces two carboxylic acid groups (C-3 and C-26) .

- Side-chain unsaturation : The C-24/C-25 double bond contrasts with saturated analogs like 3,4-secotirucalla-4(28),7-diene-3,26-dioic acid .

- Functional groups : The absence of epoxide or hydroxyl groups at C-21/C-23 distinguishes it from guareoic acids A and B .

Biological implications : The 3,4-seco framework enhances polarity compared to non-seco tirucallanes, potentially improving solubility and bioactivity. For example, methyl ester derivatives of related seco-tirucallanes exhibit anti-inflammatory properties, suggesting functional group-dependent activity .

属性

IUPAC Name |

(Z,6S)-6-[(3S,3aS,5aR,6S,7S,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,12,20,22-24H,1,8-9,11,13-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22-,23-,24-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVAABHRCNAZRM-UKFNWJJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC/C=C(/C)\C(=O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid (CAS No. 159623-48-0) is a triterpenoid compound isolated from various natural sources, notably from the stem bark of Aglaia leucophylla and the herbs of Myrica nana. This compound has garnered attention due to its potential biological activities, including antiplasmodial effects and other pharmacological properties.

- Molecular Formula : C30H46O4

- Molecular Weight : 470.7 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

- Appearance : Powder

| Property | Value |

|---|---|

| CAS No. | 159623-48-0 |

| PubChem ID | 10434882 |

| Type of Compound | Triterpenoids |

Sources and Isolation

This compound has been isolated through bioactivity-guided fractionation from ethanolic extracts of Aglaia leucophylla. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound for further study .

Antiplasmodial Activity

One of the most significant biological activities attributed to this compound is its antiplasmodial effect. Research indicates that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown that it can inhibit the growth of this parasite at low concentrations. The mechanism of action is believed to involve disruption of the parasite's metabolic pathways .

Cytotoxicity

In addition to its antiplasmodial properties, studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for further investigation in cancer therapy .

Other Pharmacological Effects

Research has also indicated potential anti-inflammatory and antioxidant activities associated with this compound. These effects may be due to its ability to modulate various signaling pathways involved in inflammation and oxidative stress responses .

Case Studies and Research Findings

-

Study on Antiplasmodial Activity :

- Objective : To evaluate the efficacy of this compound against Plasmodium falciparum.

- Methodology : In vitro assays were conducted using different concentrations of the compound.

- Results : The compound demonstrated IC50 values in the micromolar range, indicating significant antiplasmodial activity.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assays were performed on various cancer cell lines (e.g., HeLa and MCF-7).

- Results : The compound exhibited selective cytotoxicity with IC50 values significantly lower than those observed for normal cells.

科学研究应用

Introduction to 3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid

This compound is a triterpenoid compound with the molecular formula C30H46O4 and a molar mass of approximately 470.69 g/mol. It is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. This compound has garnered attention in various research fields, particularly in natural product chemistry and pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on the isolation of this compound from the stem bark of Aglaia leucophylla demonstrated its potential against various microbial strains. The bioactivity-guided fractionation revealed that this compound could inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Natural Product Chemistry

As a member of the triterpenoid family, this compound plays a crucial role in natural product chemistry. Its structural complexity allows for various modifications that can lead to derivatives with enhanced biological activities. The study of such compounds contributes to the understanding of plant secondary metabolites and their potential therapeutic applications .

Potential Therapeutic Uses

The biological activities associated with this compound suggest potential therapeutic applications. Research has indicated that triterpenoids can exhibit anti-inflammatory, anticancer, and antidiabetic properties. Investigating the mechanisms through which this compound operates may lead to new drug discoveries .

Phytochemical Studies

Phytochemical investigations have isolated various triterpenoids from plants known for their medicinal properties. The isolation of this compound from Aglaia leucophylla highlights its significance in phytochemistry as a natural product with potential health benefits .

Case Study 1: Antimicrobial Efficacy

A study published in Phytochemistry examined the antimicrobial efficacy of several triterpenoids including this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that this compound showed promising inhibition rates comparable to known antibiotics .

Another research effort focused on the structural analysis of triterpenoids derived from Aglaia leucophylla, including this compound. The study utilized techniques such as NMR and mass spectrometry to confirm the structure and elucidate its biological activities .

相似化合物的比较

Structural Comparison

The following table highlights structural and functional differences between 3,4-secotirucalla-4(28),7,24-triene-3,26-dioic acid and related triterpenoids:

| Compound Name | Skeletal Class | Functional Groups | Key Structural Features | Source | References |

|---|---|---|---|---|---|

| This compound | 3,4-Secotirucallane | C-3 and C-26 carboxylic acids | 4(28),7,24-triene system; (24Z) configuration | Aglaia leucophylla | 1, 14, 19 |

| 24(E)-3,4-Seco-9βH-lanosta-4(28),7,24-triene-3,26-dioic acid | 3,4-Secolanostane | C-3 and C-26 carboxylic acids | 9βH-lanostane skeleton; (24E) configuration | Abies koreana, Kadsura coccinea | 2, 3, 4, 11 |

| Seco-coccinic Acid F | 3,4-Secolanostane | C-3 carboxylic acid; C-26 methyl ester | 9βH-lanostane skeleton; 7,24-diene system | Kadsura coccinea | 4, 9, 10 |

| 3,4-Seco-20(29)-lupen-3-oic acid | 3,4-Secolupane | C-3 carboxylic acid | Lupane skeleton; 20(29)-ene system | Phellodendron amurense | 2 |

| 3,4-Secocycloarta-4(28),17(20),24(Z)-triene-3,26-dioic acid | 3,4-Secocycloartane | C-3 and C-26 carboxylic acids | Cycloartane skeleton; 17(20)-ene system | Microbial transformation of triterpenoids | 13 |

Key Observations :

- Skeletal Differences: The target compound derives from a tirucallane backbone, while others (e.g., 24(E)-3,4-seco-9βH-lanosta-4(28),7,24-triene-3,26-dioic acid) originate from lanostane or cycloartane skeletons. These differences influence ring strain, hydrophobicity, and enzyme-binding affinity ().

- Double-Bond Configuration: The (24Z) vs. (24E) configuration in secotirucallanes and secolanostanes affects molecular geometry and bioactivity. For example, the (24E) isomer in Abies koreana showed stronger anti-HIV activity (IC₅₀: 0.05 µM) compared to the (24Z) variant ().

- Functional Groups : Carboxylic acids at C-3 and C-26 enhance polarity and hydrogen-bonding capacity, critical for HIV-1 protease inhibition (). Methyl esterification (e.g., in seco-coccinic acid F) reduces activity, highlighting the importance of free carboxyl groups ().

Bioactivity Comparison

| Compound Name | Anti-HIV Activity (IC₅₀/EC₅₀) | Cytotoxicity (IC₅₀, µM) | Anti-Inflammatory Activity | References |

|---|---|---|---|---|

| This compound | Moderate (EC₅₀: ~2.5–8 µM) | Not reported | Not reported | 6, 13 |

| 24(E)-3,4-Seco-9βH-lanosta-4(28),7,24-triene-3,26-dioic acid | High (IC₅₀: 0.05 µM) | >125 µM (non-toxic) | Inhibits TNF-α and IL-6 | 4, 12 |

| Seco-coccinic Acid F | Moderate (IC₅₀: 1.0 µM) | 7.52 µM (RA-FLS cells) | Weak | 9, 12 |

| 3,4-Secocycloarta-4(28),17(20),24(Z)-triene-3,26-dioic acid | Weak (EC₅₀: >10 µM) | Not reported | Not reported | 13 |

Key Findings :

- Anti-HIV Potency: The lanostane-derived 24(E)-3,4-seco-9βH-lanosta-4(28),7,24-triene-3,26-dioic acid exhibited 10–20× higher potency than the tirucallane analog, likely due to its 9βH-lanostane framework stabilizing interactions with HIV-1 protease ().

- Cytotoxicity: Seco-coccinic acid F showed selective cytotoxicity against rheumatoid arthritis fibroblast-like synoviocytes (IC₅₀: 7.52 µM), while the lanostane derivative was non-toxic up to 125 µM ().

- Mechanistic Differences: The target compound and its lanostane analogs inhibit HIV-1 protease via non-competitive binding, reducing Vₘₐₓ and Kₘ values (). In contrast, cycloartane derivatives showed weaker activity due to steric hindrance from the fused cycloartane ring ().

准备方法

Plant Material Selection and Pretreatment

The compound is sourced from Aglaia leucophylla, a tropical plant in the Meliaceae family. Fresh stem bark is harvested, air-dried, and ground to a coarse powder (20–40 mesh) to maximize surface area for solvent penetration. Ethanol (95%) is preferred for initial extraction due to its ability to solubilize polar and non-polar triterpenoids while minimizing co-extraction of highly lipophilic contaminants.

Table 1: Extraction Parameters

| Parameter | Value |

|---|---|

| Solvent | 95% ethanol |

| Solid-to-solvent ratio | 1:10 (w/v) |

| Extraction duration | 72 hours (maceration) |

| Temperature | 25°C (room temperature) |

| Yield (crude extract) | 8–12% (w/w) |

Post-extraction, the ethanol is evaporated under reduced pressure at 40°C to obtain a viscous residue. This crude extract is partitioned sequentially with hexane, ethyl acetate, and water to isolate triterpenoid-rich fractions.

Bioactivity-Guided Fractionation

Solvent Partitioning and Initial Separation

The ethyl acetate fraction, enriched with triterpenoids, is subjected to vacuum liquid chromatography (VLC) using silica gel (60–120 mesh) and a gradient of hexane-ethyl acetate-methanol. Fractions eluted with hexane:ethyl acetate (7:3) contain 3,4-secotirucallane derivatives, as confirmed by thin-layer chromatography (TLC; Rf = 0.45 in hexane:EtOAc 1:1).

Monitoring and Isolation

Bioactivity-guided assays (e.g., cytotoxicity or anti-inflammatory tests) are employed to track the target compound. High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and isocratic elution (acetonitrile:0.1% formic acid, 65:35) achieves baseline separation. UV detection at 210 nm identifies the compound’s peak at ~14.2 minutes.

Chromatographic Purification

Preparative HPLC for Scalable Isolation

Preparative HPLC (C18 column, 10 µm, 250 × 21.2 mm) with acetonitrile:water (70:30) at 10 mL/min yields 98% pure compound.

Table 2: Chromatographic Conditions

| Parameter | Value |

|---|---|

| Column | C18 (250 × 21.2 mm) |

| Mobile phase | Acetonitrile:water (70:30) |

| Flow rate | 10 mL/min |

| Detection | UV at 210 nm |

| Retention time | 28–30 minutes |

| Purity post-HPLC | ≥98% |

Crystallization and Final Polishing

The pooled HPLC fractions are concentrated and crystallized from acetone:water (9:1) at 4°C. Slow evaporation over 48 hours yields colorless needles, confirmed via X-ray diffraction to possess the secotirucallane skeleton.

Structural Characterization and Validation

Spectroscopic Analysis

常见问题

Basic: What methodologies are employed to isolate 3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid from natural sources?

Answer:

The compound is typically isolated via phytochemical extraction from plant sources such as Entandrophragma species or Alnus japonica. Standard protocols involve:

- Solvent extraction : Sequential extraction using polar solvents (e.g., methanol, ethanol) followed by partitioning with ethyl acetate or dichloromethane.

- Chromatographic purification : Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC to isolate the triterpenoid fraction.

- Structural verification : Comparison with reference standards using TLC and spectroscopic data (e.g., NMR, MS) .

Basic: How is the structure of this compound confirmed?

Answer:

Structural elucidation relies on:

- NMR spectroscopy : 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR to assign the secoirucallane skeleton and olefinic bonds.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm the molecular formula (CHO) and fragmentation patterns.

- X-ray crystallography : For unambiguous stereochemical assignment of the 4(28),7,24-triene system (if crystalline forms are obtainable) .

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. weak antiviral effects)?

Answer:

Discrepancies in bioactivity may arise from:

- Assay variability : Differences in cell lines (e.g., HL-60 leukemia vs. HEK 293T), inhibitor concentrations, or substrate specificity in enzyme assays.

- Structural analogs : Confusion with similar compounds like 24(E)-3,4-seco-9βH-lanosta-4(28),7,24-triene-3,26-dioic acid, which has distinct stereochemistry.

Methodological solutions :

Advanced: How can researchers design experiments to evaluate the compound’s cytotoxicity and mechanism of action?

Answer:

- In vitro cytotoxicity assays :

- Use MTT or resazurin-based assays on cancer cell lines (e.g., HL-60, HeLa) with positive controls (e.g., doxorubicin).

- Measure apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation.

- Mechanistic studies :

Advanced: What is the inhibitory mechanism of 3,4-Secotirucalla derivatives against HIV-1 protease?

Answer:

Studies on structurally related secoirucallanes (e.g., 24(E)-3,4-seco-9βH-lanosta-4(28),7,24-triene-3,26-dioic acid) reveal:

- Uncompetitive inhibition : The compound binds to the enzyme-substrate complex rather than the active site, reducing V without altering K.

- Kinetic validation : Lineweaver-Burk plots show parallel lines at increasing inhibitor concentrations.

- Structural modeling : Docking studies suggest interactions with allosteric pockets or regulatory domains of HIV-1 protease .

Advanced: What challenges exist in synthesizing this compound de novo?

Answer:

Total synthesis is hindered by:

- Complex stereochemistry : Multiple chiral centers (e.g., C-3, C-26) and conjugated double bonds (4(28),7,24-triene).

- Fragile secoirucallane backbone : Acidic or basic conditions may induce undesired cyclization.

Current strategies :

Advanced: How can NMR and LC-MS data be optimized to distinguish this compound from co-eluting analogs?

Answer:

- LC-MS/MS optimization :

- Use high-resolution columns (C18, 2.6 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid).

- Monitor characteristic fragments (e.g., m/z 453.3 [M-H]).

- Advanced NMR techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。